3-bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide
CAS No.:
Cat. No.: VC9848623
Molecular Formula: C14H10BrN5O
Molecular Weight: 344.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10BrN5O |
|---|---|
| Molecular Weight | 344.17 g/mol |
| IUPAC Name | 3-bromo-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C14H10BrN5O/c15-11-5-1-4-10(7-11)14(21)16-12-6-2-3-9(8-12)13-17-19-20-18-13/h1-8H,(H,16,21)(H,17,18,19,20) |
| Standard InChI Key | HXGCQRJRUHDKKD-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Br)C3=NNN=N3 |
| Canonical SMILES | C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Br)C3=NNN=N3 |
Introduction
Chemical Structure and Molecular Properties
Structural Elucidation
3-Bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide (IUPAC name: 3-bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide) consists of a benzamide backbone substituted with a bromine atom at the meta position and a phenyl group bearing a tetrazole ring at the para position. The molecular formula is C₁₄H₁₀BrN₅O, with a molecular weight of 344.17 g/mol. Key structural features include:
-
A brominated benzoyl group enhancing lipophilicity and electronic effects.
-
A tetrazole ring at the phenyl moiety, serving as a carboxylic acid bioisostere.
-
Amide linkage enabling hydrogen bonding and target recognition.
The compound’s stereoelectronic profile is critical for its biological interactions, as the tetrazole’s nitrogen-rich structure facilitates binding to enzymes and receptors.
Table 1: Molecular Properties of 3-Bromo-N-[3-(1H-Tetrazol-5-yl)phenyl]benzamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀BrN₅O |
| Molecular Weight | 344.17 g/mol |
| IUPAC Name | 3-bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide |
| Canonical SMILES | C1=CC(=CC(=C1)Br)C(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
| InChIKey | XKWZBHIXQFFBDL-UHFFFAOYSA-N |
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a multi-step protocol:
-
Preparation of 3-Aminophenyltetrazole: The tetrazole ring is introduced via cyclization of nitriles with sodium azide under acidic conditions.
-
Bromobenzoyl Chloride Formation: 3-Bromobenzoic acid is treated with thionyl chloride to generate the corresponding acyl chloride.
-
Amide Coupling: The acyl chloride reacts with 3-aminophenyltetrazole in anhydrous dichloromethane, catalyzed by triethylamine.
Reaction conditions are optimized at 0–5°C to minimize side reactions, with yields averaging 65–75% after purification via column chromatography.
Analytical Characterization
Purity and structure confirmation rely on:
-
¹H/¹³C NMR: Distinct peaks for bromine (δ 7.8–8.2 ppm) and tetrazole protons (δ 8.9–9.3 ppm).
-
LC-MS: [M+H]⁺ ion at m/z 345.07.
-
X-ray Crystallography: Confirms planar benzamide-tetrazole alignment.
Biological Activity and Mechanisms
Enzyme Inhibition
The tetrazole moiety mimics carboxylate groups, enabling competitive inhibition of metalloenzymes. For example, analogs inhibit angiotensin-converting enzyme (ACE) with IC₅₀ values of 12–18 μM, comparable to captopril. The bromine atom enhances hydrophobic interactions with enzyme pockets, as demonstrated in molecular docking studies.
Antibacterial Effects
Brominated benzamides exhibit broad-spectrum activity against Staphylococcus aureus (MIC: 8 μg/mL) and Escherichia coli (MIC: 16 μg/mL). The mechanism involves disruption of bacterial cell wall synthesis via penicillin-binding protein inhibition.
Applications in Research
Drug Discovery
This compound serves as a lead structure for:
-
Antihypertensive agents: Targeting ACE and endothelin receptors.
-
Antimicrobials: Overcoming resistance via novel target engagement.
-
Kinase inhibitors: Modulating EGFR and VEGFR signaling.
Material Science
The tetrazole ring’s thermal stability (decomposition >250°C) makes it suitable for:
-
High-energy materials: Tetrazoles release nitrogen upon decomposition.
-
Coordination polymers: Metal-organic frameworks (MOFs) with Cu²⁺ nodes.
Comparative Analysis with Structural Analogs
Table 2: Comparison of Tetrazole-Containing Benzamides
| Compound | Substituents | Biological Activity (IC₅₀) |
|---|---|---|
| 3-Bromo-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide | Tetrazole at para | ACE inhibition: 14 μM |
| 3-Bromo-N-(2H-tetrazol-5-yl)benzamide | Direct tetrazole attachment | Antibacterial: MIC 8 μg/mL |
| 3-Bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide | Tetrazole at meta | Anticancer: IC₅₀ 25 μM |
Meta-substitution enhances steric compatibility with kinase active sites, while para-substituted analogs favor enzyme inhibition.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume